molecular formula C9H11NO4S B1350561 4-(Methylsulphonylamino)phenylacetic acid CAS No. 56205-88-0

4-(Methylsulphonylamino)phenylacetic acid

Cat. No.: B1350561
CAS No.: 56205-88-0
M. Wt: 229.26 g/mol
InChI Key: FSTWMOUDEJBNAO-UHFFFAOYSA-N
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Description

4-(Methylsulphonylamino)phenylacetic acid is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a phenylacetic acid moiety substituted with a methylsulphonylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulphonylamino)phenylacetic acid typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under basic conditions, usually with sodium hydroxide. The mixture is then acidified with hydrochloric acid, followed by extraction with ethyl acetate to isolate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino-substituted phenylacetic acids.

    Substitution: Nitro or halogen-substituted phenylacetic acids.

Scientific Research Applications

4-(Methylsulphonylamino)phenylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets. In the context of its anti-inflammatory properties, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

4-(Methylsulphonylamino)phenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

    4-Aminophenylacetic acid: Lacks the methylsulphonylamino group, resulting in different chemical properties and reactivity.

    4-Nitrophenylacetic acid: Contains a nitro group instead of a methylsulphonylamino group, leading to distinct reactivity patterns.

    4-Hydroxyphenylacetic acid: Features a hydroxyl group, which imparts different solubility and reactivity characteristics.

The uniqueness of this compound lies in its methylsulphonylamino group, which provides specific chemical reactivity and potential biological activities not observed in its analogs.

Properties

IUPAC Name

2-[4-(methanesulfonamido)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-7(3-5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTWMOUDEJBNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378766
Record name {4-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56205-88-0
Record name {4-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(4-(methylsulfonamido)phenyl)acetate (200 mg, 0.77 mmol) and lithium hydroxide hydrate (130.4 mg, 3.11 mmol) in MeOH/H2O (10 mL, 1:1) was stirred at room temperature for 12 h. The reaction mixture was evaporated under reduced pressure. The residue was used for the next step without purification. LC-MS: m/z (M+H)=230.4
Quantity
200 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
130.4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a solution containing 5.44 g (53 mmol) of sodium carbonate in 36 ml of water, 3.2 g (20 mmol) of 4-aminophenylacetic acid are dissolved, 1.7 ml (2.48 g, 22 mmol) of methanesulfonyl chloride are added in one portion and the mixture is heated at 85° C. for 4 hours. After cooling down and acidifying the reaction mixture to pH 3 with concentrated hydrochloric acid, the mixture is cooled in the refrigerator overnight, filtered, washed with water and dried to obtain 2.7 g of a crude product, which is recrystallized from 6 ml of hot water to give 2.40 g of the title substance as beige laminar crystals; yield: 53%, m.p.: 145-147° C.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

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